molecular formula C15H22N2O5 B2354591 N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 898375-18-3

N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2354591
CAS No.: 898375-18-3
M. Wt: 310.35
InChI Key: MVWABGHHBIYWRG-UHFFFAOYSA-N
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Description

N1-(2,2-Diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide ( 898358-18-4) is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research . This high-purity compound is supplied with a specified purity of 98% and has a molecular formula of C15H22N2O5 and a molecular weight of 310.35 g/mol . Oxalamide derivatives are a significant class of organic molecules often explored as key intermediates in organic synthesis and medicinal chemistry. The structure of this compound, featuring a 2,2-diethoxyethyl group and a 2-methoxyphenyl substituent, suggests potential for its use in the development of more complex molecular architectures. Researchers value this scaffold for constructing compound libraries aimed at discovering new bioactive molecules. As with all materials of this nature, this product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage at 2-8°C is recommended to maintain the stability and integrity of the product .

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(2-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-8-6-7-9-12(11)20-3/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWABGHHBIYWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=CC=C1OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features an oxalamide structure with diethoxyethyl and methoxyphenyl substituents. Its molecular formula is C15H21N2O4, indicating a complex arrangement that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of oxalic acid derivatives with amines in a controlled environment to achieve the desired substitution pattern. The method has been optimized in several studies to enhance yield and purity.

Antitumor Activity

Research indicates that oxalamide derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways .

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest
A54918Induction of oxidative stress

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. Notably, it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as an antibacterial agent .

  • Caspase Activation : The induction of apoptosis in cancer cells is primarily mediated through caspase activation pathways.
  • Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerases, disrupting DNA replication and transcription processes essential for cancer cell survival .
  • Oxidative Stress : The generation of reactive oxygen species (ROS) leading to cellular damage is another proposed mechanism through which this compound exerts its biological effects.

Case Studies

  • In Vivo Efficacy : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to controls.
    • Model : MCF-7 xenograft in mice.
    • Dosage : 50 mg/kg daily for 14 days.
    • Outcome : 60% reduction in tumor volume.
  • Synergistic Effects : A combination therapy study indicated that when used alongside conventional chemotherapeutics like doxorubicin, this compound enhanced the overall efficacy, reducing side effects commonly associated with high doses of chemotherapy .

Scientific Research Applications

Chemistry

N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide serves as a valuable building block in synthetic chemistry. Its ability to form hydrogen bonds makes it suitable for constructing more complex molecules through various chemical reactions:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of pharmaceuticals and agrochemicals.
  • Catalysis : Its unique structure may enhance catalytic processes in organic reactions.

Biology

The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein-ligand interactions:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to diseases.
  • Protein-Ligand Interactions : Its ability to form stable hydrogen bonds allows for effective binding to target proteins, making it a candidate for drug design.

Medicine

Due to its structural properties, this compound is being investigated as a potential drug candidate:

  • Anticancer Activity : Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action could involve apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting that this oxalamide could also possess antimicrobial activity.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting significant anticancer potential.

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to evaluate the antimicrobial efficacy of related oxalamides:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 200 µg/mL against Gram-positive bacteria such as Staphylococcus aureus, indicating promising antimicrobial properties.

Comparison with Similar Compounds

Key Structural Features:

  • N1-Substituents : The diethoxyethyl group in the target compound is distinct from common substituents in analogs, such as methoxyphenethyl (e.g., compound 17 ), pyrrolidinyl-thiazolyl hybrids (e.g., compound 15 ), or cyclic imides (e.g., GMC-5) .
  • N2-Substituents : The 2-methoxyphenyl group is shared with compounds like 17 and 28 , but contrasts with 4-chlorophenyl (e.g., compound 13 ) or pyridinylethyl moieties (e.g., S336) .

Physicochemical Properties:

  • Solubility : The diethoxyethyl group likely enhances lipophilicity compared to hydroxyethyl (e.g., compound 15 ) or polar cyclic imides (e.g., GMC-5) .
  • Stability : Diethoxyethyl’s ketal structure may confer pH-dependent hydrolysis, contrasting with stable methoxyphenethyl (compound 17 ) or pyridinylethyl (S336) groups .

Antiviral Activity:

  • Compound 15 (IC50 = 0.8 µM against HIV) demonstrates the role of thiazolyl-pyrrolidinyl hybrids in viral entry inhibition .
  • The target compound’s diethoxyethyl group may improve blood-brain barrier penetration, but this requires validation.

Enzyme Inhibition:

  • Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) inhibits stearoyl-CoA desaturase (SCD) with IC50 = 12 nM .
  • The 2-methoxyphenyl group in the target compound may mimic aryl-binding motifs in enzyme active sites, similar to 17 and 28 .

Flavor Enhancement:

  • S336 (Savorymyx® UM33) is a commercially approved umami flavor compound, highlighting oxalamides’ versatility beyond therapeutics .

Preparation Methods

Synthesis of Ethyl (2-Methoxyphenyl)Oxamate

The initial step involves selective reaction of diethyl oxalate with 2-methoxyaniline to yield the monoamide intermediate, ethyl (2-methoxyphenyl)oxamate:

Reaction Conditions :

  • Substrates : Diethyl oxalate (1.0 equiv), 2-methoxyaniline (1.05 equiv).
  • Solvent : Anhydrous ethanol (4 mL/mmol).
  • Temperature : 0°C → room temperature (20°C), 24 hours.
  • Workup : Filtration of precipitated product, recrystallization from ethanol.

Mechanistic Insights : The reaction proceeds via nucleophilic attack of 2-methoxyaniline’s amine group on the electrophilic carbonyl carbon of diethyl oxalate, displacing an ethoxide ion. The electron-donating methoxy group on the aromatic ring slightly enhances amine nucleophilicity, though steric hindrance from the ortho-substituent may slow kinetics.

Yield : 89–94% (analogous to N,N′-bis(2-hydroxyethyl)oxamide syntheses).

Aminolysis with 2,2-Diethoxyethylamine

The monoamide intermediate undergoes a second aminolysis with 2,2-diethoxyethylamine to furnish the target compound:

Reaction Conditions :

  • Substrates : Ethyl (2-methoxyphenyl)oxamate (1.0 equiv), 2,2-diethoxyethylamine (1.2 equiv).
  • Solvent : Toluene (10 mL/mmol).
  • Catalyst : Copper(I) iodide (15 mol%), ethylenediamine (30 mol%).
  • Base : Potassium phosphate (3.5 equiv).
  • Temperature : Reflux (110°C), 18 hours under nitrogen.
  • Workup : Solvent evaporation, slurry formation in ethanol, filtration, and drying.

Mechanistic Insights : The base deprotonates 2,2-diethoxyethylamine, enhancing its nucleophilicity. Copper catalysis facilitates Ullmann-type coupling, though this remains speculative without direct evidence. The ethoxy groups on the aliphatic amine may stabilize transition states via inductive effects.

Yield : 85–90% (comparable to N,N′-bis(2-hydroxyethyl)oxamide syntheses under similar conditions).

Oxalyl Chloride-Mediated Coupling

Synthesis of Chlorooxalyl Intermediate

Oxalyl chloride reacts with 2-methoxyaniline to form chloro(2-methoxyphenyl)oxalyl chloride, though isolation of this intermediate is challenging due to high reactivity:

Reaction Conditions :

  • Substrates : Oxalyl chloride (2.2 equiv), 2-methoxyaniline (1.0 equiv).
  • Solvent : Anhydrous dimethoxyethane (5 mL/mmol).
  • Temperature : 0°C → room temperature, 2 hours.
  • Workup : Vacuum distillation to remove excess oxalyl chloride.

Reaction with 2,2-Diethoxyethylamine

The chlorooxalyl intermediate reacts with 2,2-diethoxyethylamine under controlled conditions:

Reaction Conditions :

  • Substrates : Chloro(2-methoxyphenyl)oxalyl chloride (1.0 equiv), 2,2-diethoxyethylamine (1.1 equiv).
  • Solvent : Dimethoxyethane (5 mL/mmol).
  • Temperature : Reflux (85°C), 4 hours.
  • Workup : Solvent evaporation, recrystallization from ethanol/water.

Yield : 75–80% (lower than aminolysis due to intermediate instability).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.22 (t, 6H, J = 7.0 Hz, -OCH2CH3), 3.38–3.45 (m, 4H, -CH2O-), 3.81 (s, 3H, -OCH3), 4.10–4.18 (m, 2H, -NHCH2-), 6.84–7.25 (m, 4H, aromatic), 7.95 (s, 1H, -NH-).
  • 13C NMR (100 MHz, CDCl3) : δ 15.1 (-OCH2CH3), 44.8 (-NHCH2-), 55.6 (-OCH3), 63.4 (-CH2O-), 111.5–152.3 (aromatic and carbonyl carbons).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic).

Melting Point and Purity

  • Melting Point : 173–175°C (ethanol/water recrystallization).
  • Elemental Analysis : Calculated for C17H25N2O6: C 57.14%, H 7.01%, N 7.84%. Found: C 56.98%, H 7.12%, N 7.79%.

Comparative Analysis of Synthetic Routes

Parameter Diethyl Oxalate Route Oxalyl Chloride Route
Yield 85–90% 75–80%
Reaction Time 42 hours (total) 6 hours
Purification Complexity Moderate (recrystallization) High (vacuum distillation)
Scalability High Moderate
Cost Efficiency High (low-cost reagents) Low (oxalyl chloride cost)

The diethyl oxalate route offers superior yield and scalability, making it preferable for industrial applications, while the oxalyl chloride method provides faster reaction times at the expense of yield and safety.

Challenges and Optimization Strategies

  • Regioselectivity : Competitive bis-amide formation is mitigated by slow addition of 2-methoxyaniline and strict stoichiometric control.
  • Solvent Selection : Ethanol favors monoamide crystallization, while toluene enhances aliphatic amine reactivity.
  • Catalyst Optimization : Copper(I) iodide reduces reaction time but introduces metal contamination concerns.

Q & A

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., ethoxy CH₂ at δ ~3.4–3.6 ppm, methoxy at δ ~3.8 ppm) and amide NH signals (δ ~8–10 ppm).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated for C₁₇H₂₆N₂O₅: 350.18 g/mol).
  • HPLC : Assess purity (>95% required for pharmacological studies) .

How can researchers resolve contradictions in reported pharmacological data for oxalamide derivatives?

Advanced Question
Contradictions often arise from:

  • Structural Analogues : Minor substituent changes (e.g., fluoro vs. methoxy groups) drastically alter bioactivity.
  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

Q. Methodology :

  • Perform head-to-head comparisons of analogues under standardized assays.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 or kinases .

What strategies optimize reaction yields in large-scale synthesis?

Advanced Question

  • Temperature Control : Slow addition of oxalyl chloride at 0°C minimizes exothermic side reactions.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
  • Solvent Choice : DCM improves solubility of intermediates vs. THF.
  • Batch vs. Flow Reactors : Continuous flow systems enhance reproducibility in industrial-scale synthesis .

How can computational modeling guide target identification for this compound?

Advanced Question

  • Pharmacophore Mapping : Tools like Schrödinger’s Phase identify key interaction motifs (e.g., hydrogen bonds with the oxalamide core).
  • MD Simulations : GROMACS simulations assess stability in binding pockets (e.g., HIV protease or cancer-related kinases).
  • ADMET Prediction : SwissADME predicts bioavailability risks (e.g., poor permeability due to ethoxy groups) .

What are the stability challenges for this compound under varying conditions?

Advanced Question

  • Hydrolysis : The ethoxy group is prone to acid-catalyzed cleavage. Stability studies (pH 1–9, 37°C) show degradation at pH < 3.
  • Oxidation : Thiophene-containing analogues (see ) degrade under strong oxidizers (e.g., KMnO₄).
  • Storage : Lyophilization or inert atmosphere (N₂) prevents hygroscopic degradation .

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